16-Dehydropregnenolone acetate
CAS No.: 979-02-2
VCID: VC21337046
Molecular Formula: C23H32O3
Molecular Weight: 356.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
16-Dehydropregnenolone acetate is a crucial intermediate in the synthesis of various semisynthetic steroids. It serves as a versatile scaffold and building block for the production of corticosteroids, progestogens, androgens, and estrogens. This compound is derived from steroidal sapogenins such as diosgenin and solasodine, which are naturally occurring in plants like Mexican yams and certain nightshades . Production MethodsSeveral methods have been developed for the production of 16-dehydropregnenolone acetate, each with its advantages and limitations. Traditional MethodsOne traditional method involves the acetolysis of diosgenin in a pressure reactor using an acetylating agent and a non-polar solvent. This process yields 16-dehydropregnenolone acetate with a purity of 98% and a yield of 55-60%. The process avoids high-boiling liquids and toxic catalysts, making it economically viable . Eco-Friendly One-Pot ProcessA more recent and eco-friendly approach uses potassium permanganate as an oxidizing agent in a one-pot synthesis. This method achieves a yield of over 70% and is considered environmentally friendly due to the use of less toxic reagents. It eliminates the need for chromatographic purification and exotic reagents, making it suitable for industrial production . Downstream Products16-Dehydropregnenolone acetate is a key intermediate in the synthesis of various steroids, including:
Research FindingsRecent studies have focused on improving the synthesis efficiency and reducing environmental impact. For instance, the use of potassium permanganate in a one-pot process has been highlighted as an eco-friendly alternative to traditional methods . Chemical ReactionsThe condensation of 16-dehydropregnenolone acetate with 2-aminobenzimidazole has been studied, resulting in the formation of a polycyclic aromatic product as a single regioisomer . Yield Comparison
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 979-02-2 | |||||||||
Product Name | 16-Dehydropregnenolone acetate | |||||||||
Molecular Formula | C23H32O3 | |||||||||
Molecular Weight | 356.5 g/mol | |||||||||
IUPAC Name | [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |||||||||
Standard InChI | InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 | |||||||||
Standard InChIKey | MZWRIOUCMXPLKV-RFOVXIPZSA-N | |||||||||
Isomeric SMILES | CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |||||||||
SMILES | CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |||||||||
Canonical SMILES | CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |||||||||
Appearance | Off-White to Pale Beige Solid | |||||||||
Melting Point | 167-170°C | |||||||||
Purity | > 95% | |||||||||
Quantity | Milligrams-Grams | |||||||||
Synonyms | Pregnenolone-16-ene Acetate; Abiraterone Impurity 1 | |||||||||
PubChem Compound | 92855 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume